molecular formula C16H10O4 B1213404 4,5-Phenanthrenedicarboxylic acid CAS No. 5462-82-8

4,5-Phenanthrenedicarboxylic acid

Cat. No. B1213404
CAS RN: 5462-82-8
M. Wt: 266.25 g/mol
InChI Key: RAGXPRCIICFJIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4,5-phenanthrenedicarboxylic acid involves complex organic reactions, often utilizing carboxylic acids as key intermediates. For example, the self-assembly of diorganotin(IV) oxides with pyridinedicarboxylic acid leads to polymeric and macrocyclic structures, demonstrating the influence of substituents and solvents on the supramolecular structure of these compounds (García-Zarracino & Höpfl, 2005).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 4,5-phenanthrenedicarboxylic acid reveals a diverse range of supramolecular arrangements, from loosely bound discrete molecules to more complex 3D hydrogen-bonded and polymeric coordination structures. The presence of channels or cavities within these structures is also noted, indicating potential for molecular aggregation and capsule formation through hydrogen bonding interactions (García-Zarracino & Höpfl, 2005).

Chemical Reactions and Properties

Chemical reactions involving 4,5-phenanthrenedicarboxylic acid derivatives often include coordination with metal ions, leading to the formation of complex structures with varying coordination modes. These reactions highlight the potential of these compounds in the field of coordination and supramolecular chemistry, with applications in medicinal and drug synthesis, as well as in the development of metal-organic frameworks (Dirersa, 2017).

Scientific Research Applications

Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)

  • Scientific Field: Environmental Microbiology
  • Application Summary: 4,5-Phenanthrenedicarboxylic acid is a key intermediate in the biodegradation of pyrene, a type of PAH, by certain bacteria . These bacteria can utilize naphthalene, phenanthrene, anthracene, fluoranthene, and pyrene as sole carbon sources .
  • Methods and Procedures: The bacteria strains PyB-6 and PyB-10 were found to degrade pyrene at temperatures between 27-37°C and pH between 5-8 . They degraded 50 mg/L of pyrene within 15 days, and 75.5% and 98.9% of 100 mg/L pyrene in 27 days, respectively .
  • Results and Outcomes: The degradation of 4,5-Phenanthrenedicarboxylic acid was branched to 4-phenanthrenecarboxylic acid pathway and 5-hydroxy-4-phenanthrenecarboxylic acid pathway, both of which played important roles in pyrene degradation .

Chlorination Reactions in Water Treatment

  • Scientific Field: Environmental Chemistry
  • Application Summary: 4,5-Phenanthrenedicarboxylic acid is a product of the aqueous chlorination reactions of certain PAHs . These reactions occur in water treatment facilities and are important for understanding the formation of potentially harmful byproducts .
  • Methods and Procedures: The specific methods and procedures for this application were not detailed in the source .
  • Results and Outcomes: The specific results and outcomes for this application were not detailed in the source .

Isolation and Characterization of Pyrene-Degrading Bacteria

  • Scientific Field: Microbial Biodegradation
  • Application Summary: 4,5-Phenanthrenedicarboxylic acid is a key intermediate in the degradation of pyrene by certain bacteria strains . These bacteria can utilize various polycyclic aromatic hydrocarbons (PAHs) as sole carbon sources .
  • Methods and Procedures: The bacteria strains PyB-6 and PyB-10 were found to degrade pyrene at temperatures between 27-37°C and pH between 5-8 . They degraded 50 mg/L of pyrene within 15 days, and 75.5% and 98.9% of 100 mg/L pyrene in 27 days, respectively .
  • Results and Outcomes: The degradation of 4,5-Phenanthrenedicarboxylic acid was branched to 4-phenanthrenecarboxylic acid pathway and 5-hydroxy-4-phenanthrenecarboxylic acid pathway, both of which played important roles in pyrene degradation .

Synthesis of Sterically Hindered 4,5-Diarylphenanthrenes

  • Scientific Field: Organic Chemistry
  • Application Summary: 4,5-Phenanthrenedicarboxylic acid is used in the synthesis of sterically hindered 4,5-diarylphenanthrenes . These compounds display augmented backbone helicity .
  • Methods and Procedures: The specific methods and procedures for this application were not detailed in the source .
  • Results and Outcomes: The specific results and outcomes for this application were not detailed in the source .

Isolation and Characterization of Pyrene-Degrading Bacteria

  • Scientific Field: Microbial Biodegradation
  • Application Summary: 4,5-Phenanthrenedicarboxylic acid is a key intermediate in the degradation of pyrene by certain bacteria strains . These bacteria can utilize various polycyclic aromatic hydrocarbons (PAHs) as sole carbon sources .
  • Methods and Procedures: The bacteria strains PyB-6 and PyB-10 were found to degrade pyrene at temperatures between 27-37°C and pH between 5-8 . They degraded 50 mg/L of pyrene within 15 days, and 75.5% and 98.9% of 100 mg/L pyrene in 27 days, respectively .
  • Results and Outcomes: The degradation of 4,5-Phenanthrenedicarboxylic acid was branched to 4-phenanthrenecarboxylic acid pathway and 5-hydroxy-4-phenanthrenecarboxylic acid pathway, both of which played important roles in pyrene degradation .

Synthesis of Sterically Hindered 4,5-Diarylphenanthrenes

  • Scientific Field: Organic Chemistry
  • Application Summary: 4,5-Phenanthrenedicarboxylic acid is used in the synthesis of sterically hindered 4,5-diarylphenanthrenes . These compounds display augmented backbone helicity .
  • Methods and Procedures: The specific methods and procedures for this application were not detailed in the source .
  • Results and Outcomes: The specific results and outcomes for this application were not detailed in the source .

properties

IUPAC Name

phenanthrene-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGXPRCIICFJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203055
Record name 4,5-Phenanthrenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Phenanthrenedicarboxylic acid

CAS RN

5462-82-8
Record name 4,5-Phenanthrenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5462-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Phenanthrenedicarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Phenanthrenedicarboxylic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16070
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Phenanthrenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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